molecular formula C13H10Cl2N2O B1619288 1-(2,5-Dichlorophenyl)-3-phenylurea CAS No. 13142-56-8

1-(2,5-Dichlorophenyl)-3-phenylurea

Cat. No. B1619288
CAS RN: 13142-56-8
M. Wt: 281.13 g/mol
InChI Key: VHHLYPQILMTDRM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-phenylurea is a chemical compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>12</sub>Cl<sub>2</sub>N<sub>2</sub>

  • Molecular Weight : 304.04 g/mol

  • SMILES String : Cl.Cl.Clc1ccc(c(c1)N2CCNCC2)



Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorophenyl)-3-phenylurea consists of a urea core with a phenyl group and two chlorine atoms attached. The arrangement of atoms and bonds determines its properties and reactivity.



Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3-phenylurea may participate in various chemical reactions, including:



  • Hydrolysis : Cleavage of the urea bond under acidic or basic conditions.

  • Substitution Reactions : Chlorine atoms can be replaced by other functional groups.

  • Condensation Reactions : Formation of derivatives by reacting with other compounds.



Physical And Chemical Properties Analysis

1-(2,5-Dichlorophenyl)-3-phenylurea possesses the following properties:



  • Physical State : Solid

  • Solubility : Soluble in organic solvents (e.g., DMSO, methanol)

  • Melting Point : Varies based on crystalline form

  • Stability : Stable under normal conditions


Safety And Hazards


  • Eye Irritant : Handle with care and avoid eye contact.

  • Combustible : Classified as a combustible solid.

  • Safety Precautions : Follow safety guidelines and wear appropriate protective equipment.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore modifications to enhance desired properties.

  • Applications : Assess practical applications in medicine, agriculture, or materials science.


Please note that while I’ve provided an overview, detailed analysis would require access to scientific literature and experimental data. Researchers should consult relevant papers for in-depth information12.


properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHLYPQILMTDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307264
Record name 1-(2,5-dichlorophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-3-phenylurea

CAS RN

13142-56-8
Record name NSC190580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-dichlorophenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-DICHLOROPHENYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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